Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl-
Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have garnered significant interest in medicinal chemistry due to their biological activity. The specific compound "Imidazo[1,2-a]pyridine-3-acetic acid, 2-methyl-" is a derivative within this class that has been synthesized and studied for various pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antiulcer activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves the C-H functionalization in the direction of C-S bond formation, using readily available starting substrates and catalysts under mild reaction conditions . Another method includes the oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones, using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst . Additionally, a one-pot synthesis method has been reported, starting from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents at the 1- and 3-positions .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a bicyclic system with a bridgehead nitrogen atom. This structure is amenable to various substitutions, which can significantly alter the compound's pharmacological properties . The presence of the acetic acid moiety in the 3-position of the imidazo[1,2-a]pyridine ring is a common feature in compounds with antiulcer activity .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo a range of chemical reactions, including regiospecific substitutions to yield various derivatives. For instance, 3-substituted imidazo[1,2-a]pyridines can be obtained in one pot by reacting 2-aminopyridines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes . The synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involves a stereospecific reaction using a new Horner−Emmons reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their substituents. For example, compounds containing a 2-(2'-hydroxyphenyl) substituent can undergo excited state intramolecular proton transfer (ESIPT), leading to strong, solid-state emission in the blue-green-yellow region . The antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of methyl-substituted imidazo[1,2-a]pyridine-3-acetic acids have been tested, indicating the potential for therapeutic applications .
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Imidazo[1,2-b]pyridazine and related scaffolds, including imidazo[1,2-a]pyridines, are significant in medicinal chemistry due to their versatile bioactive profiles. These compounds serve as crucial frameworks for the development of therapeutic agents targeting various diseases. The review by Garrido et al. (2021) emphasizes the resurgence of interest in imidazo[1,2-b]pyridazine derivatives following the success of kinase inhibitors like ponatinib, highlighting the scaffold's potential for generating new therapeutic agents with improved pharmacokinetic profiles and efficacy (Garrido et al., 2021).
Synthesis and Applications of Heterocyclic N-oxide Molecules
The synthesis and application of heterocyclic N-oxide molecules, including imidazo[1,2-a]pyridine derivatives, have been well-documented for their role in organic synthesis, catalysis, and drug development. Li et al. (2019) review the versatility and biological importance of these compounds, noting their significant applications in forming metal complexes, designing catalysts, and their medicinal uses, which span anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Biological Significance and Sensing Applications
Pyrimidine derivatives, closely related to imidazo[1,2-a]pyridines, have been explored for their biological significance and as optical sensors. Jindal and Kaur (2021) discuss the application of pyrimidine-based compounds in sensing and their broad medicinal uses, illustrating the wide-ranging utility of heterocyclic compounds in both biological and analytical chemistry (Jindal & Kaur, 2021).
Imidazopyridine-Based Derivatives Against Bacterial Infections
The study of synthetic imidazopyridine-based derivatives, as discussed by Sanapalli et al. (2022), showcases their potential as inhibitors against multi-drug-resistant bacterial infections. This research underscores the importance of fused pyridines, including imidazo[1,2-a]pyridine derivatives, in developing novel antibacterial agents with broad-spectrum efficacy and minimal side effects (Sanapalli et al., 2022).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGQJEFOEJTDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170313 | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |
CAS RN |
17745-07-2 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17745-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)pyridine-3-acetic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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